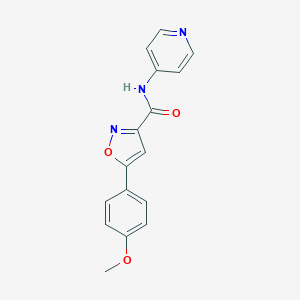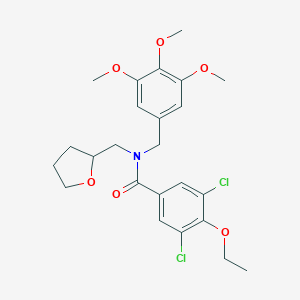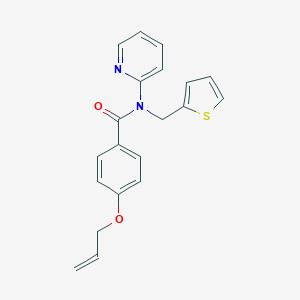
5-(4-methoxyphenyl)-N-pyridin-4-ylisoxazole-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(4-methoxyphenyl)-N-pyridin-4-ylisoxazole-3-carboxamide, also known as compound 1, is a chemical compound that has gained attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound belongs to the isoxazole family of compounds and has been found to exhibit promising pharmacological properties.
Mecanismo De Acción
The exact mechanism of action of 5-(4-methoxyphenyl)-N-pyridin-4-ylisoxazole-3-carboxamide 1 is not fully understood. However, it is believed to exert its pharmacological effects by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of inflammatory mediators.
Biochemical and Physiological Effects:
Compound 1 has been found to exhibit potent anti-inflammatory and analgesic effects in animal models. It has been shown to reduce the production of inflammatory mediators such as prostaglandins and cytokines, thereby reducing inflammation and pain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using 5-(4-methoxyphenyl)-N-pyridin-4-ylisoxazole-3-carboxamide 1 in lab experiments is its potent pharmacological effects. It has been found to exhibit high efficacy in animal models, making it a promising candidate for the development of new drugs. However, one of the limitations of using 5-(4-methoxyphenyl)-N-pyridin-4-ylisoxazole-3-carboxamide 1 is its low solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are several future directions for the study of 5-(4-methoxyphenyl)-N-pyridin-4-ylisoxazole-3-carboxamide 1. One potential direction is the development of new analogs of 5-(4-methoxyphenyl)-N-pyridin-4-ylisoxazole-3-carboxamide 1 with improved pharmacological properties. Another direction is the investigation of the potential applications of 5-(4-methoxyphenyl)-N-pyridin-4-ylisoxazole-3-carboxamide 1 in the treatment of other diseases such as cancer and neurodegenerative disorders. Additionally, further studies are needed to fully understand the mechanism of action of 5-(4-methoxyphenyl)-N-pyridin-4-ylisoxazole-3-carboxamide 1 and its potential side effects.
Métodos De Síntesis
The synthesis of 5-(4-methoxyphenyl)-N-pyridin-4-ylisoxazole-3-carboxamide 1 involves the reaction of 4-methoxybenzaldehyde with pyridine-4-carboxylic acid hydrazide in the presence of acetic acid and acetic anhydride. The resulting product is then treated with phosphoryl chloride and triethylamine to obtain 5-(4-methoxyphenyl)-N-pyridin-4-ylisoxazole-3-carboxamide 1 in high yield.
Aplicaciones Científicas De Investigación
Compound 1 has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to exhibit potent anti-inflammatory and analgesic properties, making it a promising candidate for the development of new drugs for the treatment of inflammatory diseases.
Propiedades
Nombre del producto |
5-(4-methoxyphenyl)-N-pyridin-4-ylisoxazole-3-carboxamide |
|---|---|
Fórmula molecular |
C16H13N3O3 |
Peso molecular |
295.29 g/mol |
Nombre IUPAC |
5-(4-methoxyphenyl)-N-pyridin-4-yl-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C16H13N3O3/c1-21-13-4-2-11(3-5-13)15-10-14(19-22-15)16(20)18-12-6-8-17-9-7-12/h2-10H,1H3,(H,17,18,20) |
Clave InChI |
HOGMGDMWQWWWQY-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C2=CC(=NO2)C(=O)NC3=CC=NC=C3 |
SMILES canónico |
COC1=CC=C(C=C1)C2=CC(=NO2)C(=O)NC3=CC=NC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-{4-[(2-ethyl-1-piperidinyl)sulfonyl]phenyl}-3-isoxazolecarboxamide](/img/structure/B257351.png)
![5-bromo-2-(ethylsulfonyl)-N-[2-(trifluoromethyl)phenyl]pyrimidine-4-carboxamide](/img/structure/B257352.png)


![Methyl 2-({[5-chloro-2-(methylsulfanyl)pyrimidin-4-yl]carbonyl}amino)-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B257357.png)
![N-[4-(dimethylamino)benzyl]-5-(4-ethoxyphenyl)-N-(2-furylmethyl)-3-isoxazolecarboxamide](/img/structure/B257358.png)

![N-[3-(3,4-dimethoxyphenyl)-1,2,4-thiadiazol-5-yl]-3,4,5-trimethoxybenzamide](/img/structure/B257360.png)
![N-[3-(4-bromophenyl)-5-isoxazolyl]-2-(4-isopropylphenoxy)acetamide](/img/structure/B257363.png)
![2-[3-(1H-imidazol-1-yl)propyl]-7-methyl-1-(3,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B257366.png)


![N-[4-(3,4-dimethylphenyl)-1,2,5-oxadiazol-3-yl]-2-methylpropanamide](/img/structure/B257374.png)
![3-butoxy-N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide](/img/structure/B257375.png)